molecular formula C17H16N6O4S3 B2709952 Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 1351634-37-1

Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2709952
CAS No.: 1351634-37-1
M. Wt: 464.53
InChI Key: FAIPBWPPFZEWEB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound. It features multiple functional groups, including ester, amide, and thiadiazole rings, making it a compound of interest in various fields of scientific research.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a subject of study for developing new synthetic pathways and reaction mechanisms. Researchers might investigate its behavior under different chemical environments.

Biology

This compound could be studied for its potential biological activities due to its thiadiazole rings, which are known to exhibit antimicrobial and anti-inflammatory properties.

Medicine

In pharmacology, analogs of this compound might be explored for developing new drugs targeting specific enzymes or receptors involved in disease processes.

Industry

Industrially, such compounds can serve as intermediates in the synthesis of more complex molecules, potentially contributing to the development of new materials or pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multi-step reactions starting from commercially available chemicals. The process usually includes steps like:

  • Formation of the 1,2,3-Thiadiazole Ring: : This can be achieved by cyclization of appropriate thiosemicarbazide derivatives.

  • Amidation Reaction: : Involving the conversion of the carboxyl group to an amide with an amine.

  • Esterification: : The carboxylic acid functional group can be converted to an ester using ethanol and appropriate catalysts.

  • Thiolation and Acylation: : Incorporating the thiadiazole ring structure with the rest of the molecule.

Industrial Production Methods

Industrial production of this compound would likely optimize these steps through high-yield reaction conditions and cost-effective reagents. The use of continuous flow chemistry might be considered to ensure a scalable and efficient process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound might be subject to oxidative cleavage due to its multiple sulfur atoms.

  • Reduction: : The amide and ester groups can undergo reduction to produce amines and alcohols, respectively.

  • Substitution: : Nucleophilic substitution reactions can modify the aromatic ring or the thiadiazole rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

  • Nucleophiles: : Halides, amines, alcohols

Major Products Formed

The products formed from these reactions depend largely on the conditions and reagents used. Examples include substituted benzoate derivatives, reduced thiadiazole compounds, and various oxidation products.

Mechanism of Action

The mechanism by which Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects could involve several pathways:

  • Molecular Targets: : The thiadiazole rings might interact with enzymes or receptors, altering their activity.

  • Pathways Involved: : The compound could inhibit or activate biochemical pathways related to its structure, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-((5-(1,3,4-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

  • Ethyl 2-(2-((5-(4-methyl-1,3,4-thiadiazole-5-carboxamido)-1,2,3-thiadiazol-2-yl)thio)acetamido)benzoate

These similar compounds share the core structure but differ in the substitution patterns on the thiadiazole rings or the benzoate moiety.

Uniqueness

Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to the specific arrangement of its functional groups, which may contribute to unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S3/c1-3-27-15(26)10-6-4-5-7-11(10)18-12(24)8-28-17-22-21-16(29-17)19-14(25)13-9(2)20-23-30-13/h4-7H,3,8H2,1-2H3,(H,18,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIPBWPPFZEWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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